molecular formula C12H6N2O4S2 B1672954 HC-056456 CAS No. 7733-96-2

HC-056456

Cat. No.: B1672954
CAS No.: 7733-96-2
M. Wt: 306.3 g/mol
InChI Key: RUQGCDMXFBOTMW-UHFFFAOYSA-N
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Description

HC-056456, also known as 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, is a chemical compound that functions as a modulator of CatSper channels. CatSper channels are calcium channels specific to sperm cells and play a crucial role in sperm motility and fertility. This compound is primarily used in scientific research to study the physiological and pharmacological properties of these channels .

Scientific Research Applications

HC-056456 is widely used in scientific research for its ability to modulate CatSper channels. Some of its applications include:

Preparation Methods

The synthesis of HC-056456 involves the reaction of 2-thiophenecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-diaminofurazan to yield the final product, 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

HC-056456 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. .

Comparison with Similar Compounds

HC-056456 is unique among CatSper channel modulators due to its specific and reversible action. Similar compounds include:

    NNC55-0396: Another CatSper channel blocker with different selectivity.

    Nifedipine: A calcium channel blocker used in cardiovascular medicine.

    Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.

    Quinindium: A calcium channel blocker with different pharmacological properties.

    Clofilium: A potassium channel blocker with some activity on calcium channels.

    Theophylline: A non-selective phosphodiesterase inhibitor with some calcium channel blocking activity.

    Ketamine: An anesthetic with some calcium channel blocking properties.

This compound stands out due to its specific action on CatSper channels, making it a valuable tool for studying sperm physiology and developing male contraceptives.

Properties

IUPAC Name

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGCDMXFBOTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341537
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7733-96-2
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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